1,2,3,3-Tetramethylindoline
Description
1,2,3,3-Tetramethylindoline (TMI) is a heterocyclic organic compound with a fused benzene and pyrrolidine ring system substituted with four methyl groups. Its iodide derivative, 1,2,3,3-Tetramethyl-3H-indolium iodide (CAS 5418-63-3), is a crystalline solid (white to pale yellow) used as a catalyst, ligand, and intermediate in organic synthesis . TMI derivatives, such as this compound-2-carbonitrile (TMI-CN), are synthesized via nucleophilic reactions, with transition states analyzed using density functional theory (DFT) at the ωB97X-D/6-31G* level . TMI also appears as a degradation intermediate in UV photoelectro-Fenton processes for organic pollutants .
Properties
CAS No. |
13034-76-9 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |
InChI Key |
YNMGRZLDRLHRTN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Methyl-Substituted Indoline and Isoindoline Derivatives
Key Differences :
- Ring Structure : Indoline derivatives feature a fused benzene-pyrrolidine system, whereas isoindoline derivatives have a benzene ring fused to a five-membered ring with adjacent nitrogen. This structural distinction impacts electronic properties and reactivity.
- Substituent Effects : The position of methyl groups (e.g., 1,2,3,3 vs. 1,1,3,3) alters steric hindrance and solubility. For example, TMI’s iodide salt is water-reactive in synthesis , while isoindoline derivatives exhibit greater stability .
Table 2: Comparative Reactivity in Nucleophilic Reactions
Insights :
Table 3: Docking Scores of Indole/Indoline Derivatives with PKCε Protein
Comparison :
Table 4: Hazard Profiles of Methyl-Substituted Derivatives
Contrast :
- Isoindoline derivatives have well-documented hazards (e.g., respiratory irritation), while TMI’s risks are primarily inferred from its reactive iodide salt and synthesis conditions .
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